N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring, a hydroxyphenyl group, and a carbamothioyl linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the reaction of 2-hydroxyaniline with benzofuran-2-carboxylic acid in the presence of a thiocarbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbamothioyl linkage can be reduced to form corresponding amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide
- N-[(2-hydroxyphenyl)carbamothioyl]octanamide
Uniqueness
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique electronic and steric properties
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-7-3-2-6-11(12)17-16(22)18-15(20)14-9-10-5-1-4-8-13(10)21-14/h1-9,19H,(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWPDXMKMTYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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